N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine
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Overview
Description
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom. The presence of phenyl groups attached to the nitrogen atoms adds to its chemical complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine typically involves the reaction of phenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the formation of the dithiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine involves its interaction with specific molecular targets. The compound can intercalate with DNA, disrupting its normal function and leading to cell death. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-3-(phenylimino)-3H-phenothiazin-7-amine: This compound shares a similar structure but has a different ring system.
N-Phenyl-3-(phenylimino)-3H-1,2,4-thiadiazol-5-amine: Another related compound with a thiadiazole ring instead of a dithiazole ring.
Uniqueness
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is unique due to its dithiazole ring, which imparts distinct chemical and biological properties
Biological Activity
N-Phenyl-3-(phenylimino)-3H-1,2,4-dithiazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.
Molecular Formula: C14H11N3S2
Molecular Weight: 285.387 g/mol
CAS Number: 57633-33-7
The compound features a dithiazole ring structure, which is known for its diverse biological properties. The presence of nitrogen and sulfur atoms in the ring contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl derivatives with thiourea or similar precursors under controlled conditions. Various methods have been explored to optimize yield and purity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of bacterial strains. A study evaluated its efficacy using the cup-plate agar diffusion method against both Gram-positive and Gram-negative bacteria. The results indicated notable zones of inhibition:
Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | S. typhi (mm) | B. subtilis (mm) |
---|---|---|---|---|---|
This compound | 17 | 15 | 16 | 16 | 17 |
The compound showed comparable activity to standard antibiotics such as Co-trimoxazole at a concentration of 25 μg/ml .
Antifungal Activity
In addition to its antibacterial properties, this compound has been investigated for antifungal activity. It was found to inhibit the growth of Candida albicans and Candida parapsilosis with minimal inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole. The dynamic analysis indicated that the compound interacts effectively with the ergosterol biosynthesis pathway by inhibiting CYP51 .
Case Studies
- Antimicrobial Efficacy Study : A recent study synthesized various derivatives of dithiazole compounds and assessed their antimicrobial properties. The findings revealed that modifications in the phenyl group significantly influenced biological activity, with certain substitutions enhancing efficacy against specific pathogens .
- In Silico Studies : Molecular docking studies have been conducted to understand the interaction of this compound with target enzymes involved in fungal metabolism. These studies suggest that the compound fits well into the active site of CYP51, indicating a potential mechanism for its antifungal action .
Properties
CAS No. |
57633-33-7 |
---|---|
Molecular Formula |
C14H11N3S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-phenyl-5-phenylimino-1,2,4-dithiazol-3-amine |
InChI |
InChI=1S/C14H11N3S2/c1-3-7-11(8-4-1)15-13-17-14(19-18-13)16-12-9-5-2-6-10-12/h1-10H,(H,15,16,17) |
InChI Key |
QYONIVOJUDNNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)SS2 |
Origin of Product |
United States |
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